2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(dimethylamino)-5-methylsulfonyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-10(2)7-8-4-5(6(11)9-7)14(3,12)13/h4H,1-3H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQABUEJKRGJHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-(Dimethylamino)-5-(methylthio)pyrimidin-4(3H)-one
- Starting Material : 2-(Dimethylamino)-5-(methylthio)pyrimidin-4(3H)-one (1.0 mmol) is dissolved in glacial acetic acid (10 mL).
- Catalyst System : Sodium tungstate dihydrate (0.1 mmol) and tetrabutylammonium bromide (0.05 mmol) are added.
- Oxidation : Hydrogen peroxide (35%, 3.0 mmol) is dropwise added at 75–80°C. The mixture is stirred for 4–6 hours.
- Workup : Excess peroxide is quenched with sodium sulfite. The product is filtered and recrystallized from ethanol.
Key Data :
Nucleophilic Substitution Followed by Oxidation
- Chloro Intermediate : 2-Chloro-5-(methylthio)pyrimidin-4(3H)-one (1.0 mmol) is reacted with dimethylamine (2.5 mmol) in dry dioxane at 60°C for 8 hours.
- Methylation : The resulting 2-(dimethylamino)-5-(methylthio)pyrimidin-4(3H)-one is isolated via column chromatography (ethyl acetate/hexane).
- Oxidation : As described in Section 2.1.
Key Data :
Cyclocondensation Approach
- Cyclization : Malonic acid derivatives (e.g., dimethyl malonate) react with dimethylmethylidene guanidine hydrochloride in methanol under basic conditions (NaOMe) to form the pyrimidine core.
- Methylsulfonylation : The intermediate is treated with dimethyl sulfate or dimethyl carbonate, followed by oxidation (H₂O₂/Na₂WO₄).
Key Data :
Optimization and Mechanistic Insights
Catalytic Oxidation Efficiency
The use of sodium tungstate and phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and yields by facilitating the oxidation of methylthio to methylsulfonyl groups. Control experiments show that omitting the catalyst reduces yields to 60–70%.
Solvent and Temperature Effects
- Preferred Solvent : Acetic acid ensures protonation of intermediates, stabilizing reactive species during oxidation.
- Temperature : Reactions conducted above 75°C prevent incomplete oxidation but may require rigorous cooling to manage exothermicity.
Spectroscopic and Crystallographic Validation
Structural Confirmation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Oxidation | 92–98 | >99 | One-pot simplicity |
| Substitution-Oxidation | 78–84 | 98 | Flexibility in intermediate modification |
| Cyclocondensation | 82–88 | 99.6 | Atom economy |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Variations at Position 5
The methylsulfonyl group at position 5 distinguishes the target compound from analogs with other substituents:
Key Observations :
- The methylsulfonyl group increases molecular polarity compared to amino or methylthio analogs, likely improving solubility in polar aprotic solvents (e.g., DMSO).
Substituent Variations at Position 2
The dimethylamino group at position 2 contrasts with other aryl or alkyl substituents:
Key Observations :
Sulfur-Containing Analogs
The methylsulfonyl group is compared to other sulfur-containing substituents:
Key Observations :
- Methylsulfonyl derivatives are more stable than methylthio analogs, making them preferable for long-term storage.
- Thiazolidinone-thiophene hybrids (e.g., compound 11 in ) exhibit confirmed bioactivity, suggesting that the target compound’s sulfonyl group may enhance target binding through hydrogen bonding .
Biological Activity
2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one, commonly referred to as compound 1, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
- Molecular Formula : C6H8N2O3S
- Molecular Weight : 188.21 g/mol
- CAS Number : 17551-48-3
The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological receptors and enzymes. Research indicates that the substitution pattern on the pyrimidine ring significantly influences its biological activity. For instance, modifications at the C5 and C6 positions can enhance selectivity for certain targets, such as tyrosine kinases, which are critical in various signaling pathways related to cancer and other diseases .
Antitumor Activity
Compound 1 has shown promise as an antitumor agent. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including HeLa cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
- Case Study : In a study evaluating derivatives of pyrimidine compounds, it was found that modifications similar to those in compound 1 led to significant reductions in tumor cell viability, particularly in cervical cancer models .
Antibacterial Activity
The compound's antibacterial properties have also been explored. It has been evaluated against strains of E. coli, demonstrating potential effectiveness when used in conjunction with efflux pump inhibitors. This suggests that while compound 1 alone may not exhibit strong antibacterial effects, its efficacy can be enhanced through specific formulations .
Anti-inflammatory Effects
There is emerging evidence that compound 1 may possess anti-inflammatory properties. It has been linked to the inhibition of nitric oxide production in macrophages, indicating a potential role in modulating inflammatory responses .
Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism/Target |
|---|---|---|
| Antitumor | High | Inhibition of proliferation in cancer cells |
| Antibacterial | Moderate | Synergistic effects with efflux inhibitors |
| Anti-inflammatory | Emerging | Inhibition of nitric oxide production |
Research Findings
Recent studies have focused on the optimization of pyrimidine derivatives for enhanced biological activity. The structural modifications in compounds similar to 1 have led to the discovery of new agents with improved potency against various targets, including tyrosine kinases and bacterial enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one with high yield and purity?
- Methodological Answer : A two-step approach is commonly employed:
Thioether Intermediate : React 5-mercaptopyrimidin-4(3H)-one with methyl iodide under basic conditions to introduce the methylthio group.
Oxidation to Sulfonyl : Treat the intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to oxidize the methylthio (-SMe) to methylsulfonyl (-SO₂Me) .
Dimethylamino Substitution : Introduce the dimethylamino group via nucleophilic substitution at position 2 using dimethylamine in the presence of a halogenated precursor (e.g., 2-chloro derivative) .
- Yield Optimization : Use anhydrous solvents (e.g., THF) and catalytic bases (e.g., triethylamine) to achieve yields up to 85% .
- Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points (>350°C decomposition) .
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?
- ¹H NMR Analysis :
- Pyrimidinone Core : A singlet at δ 8.2–8.5 ppm (H-6) and a broad peak for NH (δ 10–12 ppm) confirm the tautomeric 4(3H)-one structure .
- Substituents :
- Dimethylamino: Two singlets at δ 2.8–3.1 ppm (N(CH₃)₂).
- Methylsulfonyl: A singlet at δ 3.3–3.5 ppm (SO₂CH₃) .
- IR Spectroscopy :
- Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of pyrimidinone) and 1300–1350 cm⁻¹ (asymmetric SO₂ stretch) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrimidinone ring?
- Electron-Directing Effects :
- The methylsulfonyl group (-SO₂Me) is strongly electron-withdrawing, directing electrophilic substitution to position 6. In contrast, the dimethylamino group (-NMe₂) is electron-donating, activating position 5 for nucleophilic attacks .
Q. How do structural modifications influence the compound’s pharmacokinetic properties and bioactivity?
- Lipophilicity Adjustments :
- Replace methylsulfonyl with bulkier groups (e.g., aryl sulfonamides) to enhance membrane permeability. LogP values can be optimized using Hansch analysis .
- Hydrogen Bonding : The pyrimidinone NH participates in H-bonding with biological targets, as shown in molecular docking studies against kinase enzymes .
- Metabolic Stability : Methylsulfonyl groups reduce oxidative metabolism, improving half-life in vitro (e.g., microsomal stability assays using liver S9 fractions) .
Q. What in vitro assays are suitable for evaluating anticancer activity, and how should experimental controls be designed?
- Cytotoxicity Assays :
- MTT/Proliferation Assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure times. Include cisplatin as a positive control and DMSO as a solvent control .
- Dose-Response Curves : Test concentrations from 0.1–100 µM; calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Mechanistic Studies :
- Apoptosis Assays : Annexin V/PI staining followed by flow cytometry .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using competitive ATP-binding assays .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 72% vs. 85%) be resolved?
- Reaction Conditions : Higher yields (85%) are achieved with anhydrous THF and slow addition of dimethylamine, whereas lower yields (72%) may result from moisture-sensitive intermediates or incomplete oxidation .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) versus recrystallization can account for purity-related yield differences .
Methodological Best Practices
Q. What safety protocols are critical when handling methylsulfonyl intermediates?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with corrosive oxidants (e.g., H₂O₂) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store sulfonyl-containing waste in labeled containers for professional treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
